![molecular formula C11H18N4 B3121845 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine CAS No. 295349-69-8](/img/structure/B3121845.png)
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine
Overview
Description
“6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “6-(4-Ethylpiperazin-1-yl)pyridin-3-amine” is 206.29 . The exact structure would require more specific information such as NMR or X-ray crystallography data, which is not available in the sources I found.Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Anticancer Activities
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and its derivatives have been explored for their potential anticancer activities. A study by Demirci and Demirbas (2019) synthesized Mannich bases from a leading compound related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, which showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Histamine Receptor Ligands
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including a compound structurally similar to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were synthesized as ligands of the histamine H4 receptor and demonstrated potential as anti-inflammatory agents and in pain models (Altenbach et al., 2008).
Anti-Tubercular Evaluation
Vavaiya et al. (2022) investigated nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, which include derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine. These compounds were evaluated for their antitubercular activity, with some showing potent effects against Mycobacterium tuberculosis (Vavaiya et al., 2022).
Analgesic Properties
Karczmarzyk and Malinka (2008) characterized analgesic isothiazolopyridines of Mannich base type, including derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, providing insights into their potential as pain-relieving agents (Karczmarzyk & Malinka, 2008).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. These compounds, related to 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Lipoxygenase Inhibition
Asghari et al. (2016) synthesized derivatives of 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in the biosynthesis of proinflammatory mediators. The compounds showed promising inhibition of 15-lipoxygenase (Asghari et al., 2016).
Safety and Hazards
properties
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBDKBIRGSSPNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.